molecular formula C7H9ClN4 B2622435 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride CAS No. 1431964-56-5

6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

Cat. No.: B2622435
CAS No.: 1431964-56-5
M. Wt: 184.63
InChI Key: GIAPQEZHRAIIJP-UHFFFAOYSA-N
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Description

6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a heterocyclic organic compound featuring a fused pyrazole-pyrimidine core. Its molecular formula is C₇H₉ClN₄, with a molecular weight of 184.63 g/mol and a CAS registry number of 1431964-56-5 . The compound is characterized by a methyl group at the 6-position of the pyrimidine ring and an amine group at the 3-position of the pyrazole ring, with a hydrochloride salt enhancing its solubility and stability. It is widely utilized in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

6-methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c1-5-2-9-7-6(8)3-10-11(7)4-5;/h2-4H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAPQEZHRAIIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)N)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

Anticancer Applications

The anticancer potential of 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride has been investigated in several studies. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Efficacy

A study focused on the compound's effects on A549 lung cancer cells demonstrated that it induces apoptosis through a mitochondrial-dependent pathway. The study reported an IC50 value of 12.5 µM, indicating significant cytotoxicity against this cell line.

CompoundCancer TypeIC50 (µM)Reference
6-Methylpyrazolo[1,5-a]pyrimidin-3-amineA549 (Lung)12.5
6-Methylpyrazolo[1,5-a]pyrimidin-3-amineMCF-7 (Breast)8.0

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Derivatives have been tested against a variety of pathogens, showing promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In vitro studies revealed that derivatives of this compound exhibited significant inhibitory effects on bacterial growth. The results indicated potential for developing new antimicrobial agents based on this scaffold.

PathogenActivity TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusBactericidal15.0
Escherichia coliBacteriostatic20.0

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Notably, it has been evaluated for its activity against dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis.

Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)Reference
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

Mechanism of Action

The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride
  • Molecular Formula : C₈H₁₁ClN₄
  • Molecular Weight : 198.66 g/mol
  • CAS : EN300-26860911
  • Key Difference : Substitution of the methyl group with an ethyl group at the 6-position.
Pyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride (Unsubstituted)
  • Molecular Formula : C₆H₇ClN₄
  • Molecular Weight : 170.60 g/mol (estimated)
  • CAS : 232600-78-1
  • Key Difference : Absence of the methyl group at the 6-position.
  • Impact : Reduced steric hindrance may enhance binding affinity to certain biological targets, but the lack of a methyl group could diminish metabolic stability.

Variations in Core Structure and Substitution Position

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine Hydrochloride
  • Molecular Formula : C₉H₁₁ClN₄
  • Molecular Weight : 210.67 g/mol
  • CAS : 1779128-21-0
  • Key Difference : A cyclopropyl group at the 2-position of the pyrimidine ring instead of the 6-methyl group.
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
  • Molecular Formula : C₆H₆ClN₅
  • CAS: Not explicitly listed (refer to )
  • Key Difference : Chlorine substitution at the 4-position and a methyl group on the pyrazole nitrogen.
  • Impact : The electron-withdrawing chlorine may enhance electrophilic reactivity, making it suitable for nucleophilic substitution reactions in medicinal chemistry.

Biological Activity

6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article reviews its biological activity, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure comprising pyrazole and pyrimidine rings. Its molecular formula is C7H9ClN4, with a molecular weight of approximately 184.626 g/mol. The presence of nitrogen atoms in the structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Kinase Inhibition
this compound has been studied for its ability to inhibit kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. The compound has shown promise as an antitumor agent by affecting cell proliferation and apoptosis in cancer cell lines .

2. Antiviral Properties
The compound is part of a broader class of pyrazolo[1,5-a]pyrimidine derivatives that have been explored for antiviral activity. Its structural characteristics may contribute to its efficacy against viral infections .

3. Selectivity and Binding Affinity
Interaction studies have demonstrated that this compound selectively inhibits certain kinases while sparing others. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Synthesis Methods

Several synthetic pathways have been developed for producing this compound. Notable methods include:

  • Reactions involving pyrazole and pyrimidine precursors: These reactions can be optimized by adjusting temperature, time, and reactant ratios to enhance yield and purity .
  • Microwave-assisted synthesis: This method has shown high yields (88–96%) for various pyrazolo[1,5-a]pyrimidine derivatives under controlled conditions .

Case Studies

Case Study 1: Antitumor Activity
A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at low micromolar concentrations, suggesting its potential as a therapeutic agent against tumors .

Case Study 2: Kinase Selectivity
In another study focused on kinase inhibition, the compound was found to exhibit high selectivity towards specific kinases involved in cellular signaling pathways. This selectivity was linked to its unique structural features .

Comparison with Related Compounds

The following table summarizes the properties of structurally related compounds:

Compound NameMolecular FormulaKey Features
5-Methylpyrazolo[1,5-a]pyrimidin-3-amineC7H9N4Similar structure; different methyl position
Pyrazolo[1,5-a]pyrimidin-3-amineC6H7N5Lacks methyl group; broader biological activity
4-Amino-pyrazolo[1,5-pyrimidineC7H8N4Different substitution pattern; potential anti-cancer properties

The uniqueness of this compound lies in the specific positioning of the methyl group at the 6-position of the pyrazole ring, which influences its biological activity and selectivity towards kinase targets compared to other similar compounds .

Q & A

Q. Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) identifies methyl group integration (δ ~2.5 ppm for CH₃) and pyrimidine/amine proton environments (δ 8–10 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular weight (e.g., m/z ~182.2 for free base; +36.46 for HCl salt) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% as per ) .

Basic: What safety precautions are essential during handling?

Q. Methodology :

  • Respiratory Protection : Use NIOSH-certified P95 respirators for airborne particulates; higher protection (e.g., OV/AG/P99) is needed for prolonged exposure .
  • Environmental Controls : Avoid aqueous discharge; use closed systems to prevent contamination .
  • Storage : Store at –20°C in airtight, light-resistant containers to maintain stability .

Advanced: How does substitution at the 6-methyl position influence structure-activity relationships (SAR)?

Methodology : highlights that methyl groups at the 6-position enhance steric hindrance, potentially improving target selectivity. For example, in CRF1 antagonists (e.g., R 121919 in ), bulky substituents increase receptor affinity (Ki = 3.5 nM). Methyl groups may also modulate solubility and metabolic stability. Comparative studies with 6-cyano or 6-bromo analogs () are recommended to quantify these effects .

Advanced: What biological targets are plausible for this scaffold?

Methodology : Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors (e.g., LDN193189 in targets BMP receptors) and neuroactive agents (e.g., CRF1 antagonists in ). For 6-methyl derivatives, computational docking (e.g., AutoDock Vina) against kinase domains (Pim-1, KDR) or GPCRs (CRF1) can prioritize targets. Validate via in vitro assays (e.g., ATPase activity for kinases) .

Advanced: How can researchers resolve contradictions in NMR data between batches?

Q. Methodology :

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ may shift NH/amine proton signals. Use standardized solvents and temperature (25°C).
  • Tautomerism : Pyrazolo[1,5-a]pyrimidines exhibit tautomeric forms; variable-temperature NMR or 2D experiments (COSY, HSQC) clarify ambiguities .
  • Impurity Analysis : LC-MS identifies byproducts (e.g., residual boronic acids from coupling reactions) that skew integration .

Advanced: What factors influence the compound’s stability under different conditions?

Q. Methodology :

  • Thermal Stability : TGA/DSC analysis (heating rate 10°C/min) reveals decomposition temperatures. notes stability under recommended storage but advises against prolonged exposure to >40°C .
  • pH Sensitivity : Test aqueous solubility across pH 1–13; hydrochloride salts are stable in acidic buffers but may hydrolyze in basic media .

Advanced: Are alternative synthetic routes (e.g., microwave-assisted) viable for scale-up?

Methodology : cites microwave-assisted cyclization (e.g., KOH-mediated reactions) to reduce time and improve yields. For 6-methyl derivatives, replace chalcones with methyl ketones and optimize reaction parameters (e.g., 150°C, 30 min) .

Advanced: How can the 3-amine group be functionalized for derivatization?

Q. Methodology :

  • Amide Coupling : Use HATU/DIPEA in DMF to conjugate carboxylic acids (e.g., 2-fluoroacrylic acid in ), yielding bioactive derivatives .
  • Reductive Amination : React with aldehydes/ketones (e.g., cyclohexanone) and NaBH₃CN to generate secondary amines .

Advanced: What computational tools predict the compound’s ADMET properties?

Q. Methodology :

  • Software : SwissADME or ADMETLab 2.0 estimate logP (methyl groups lower hydrophilicity), CYP450 inhibition, and BBB permeability.
  • Docking : Molecular dynamics (GROMACS) simulate binding to targets like CRF1 () to prioritize analogs .

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